molecular formula C7H16N2 B13145046 2,2-Dimethylpiperidin-4-amine

2,2-Dimethylpiperidin-4-amine

Cat. No.: B13145046
M. Wt: 128.22 g/mol
InChI Key: UKEHVVSQVDPYGR-UHFFFAOYSA-N
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Description

2,2-Dimethylpiperidin-4-amine is an organic compound belonging to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The presence of two methyl groups at the 2-position and an amine group at the 4-position makes this compound unique. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpiperidin-4-amine typically involves the reaction of piperidine with appropriate reagents to introduce the dimethyl and amine groups. One common method is the alkylation of piperidine with methyl iodide followed by amination. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpiperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

2,2-Dimethylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and participate in various chemical interactions. The presence of the dimethyl groups can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound without the dimethyl and amine groups.

    2,6-Dimethylpiperidine: A similar compound with methyl groups at the 2 and 6 positions.

    4-Aminopiperidine: A compound with an amine group at the 4-position but without the dimethyl groups.

Uniqueness

2,2-Dimethylpiperidin-4-amine is unique due to the specific positioning of the dimethyl and amine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various chemical syntheses and research applications.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

2,2-dimethylpiperidin-4-amine

InChI

InChI=1S/C7H16N2/c1-7(2)5-6(8)3-4-9-7/h6,9H,3-5,8H2,1-2H3

InChI Key

UKEHVVSQVDPYGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1)N)C

Origin of Product

United States

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